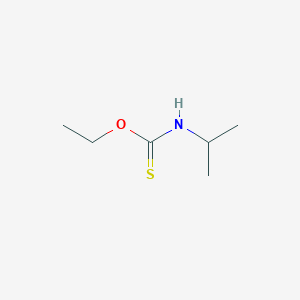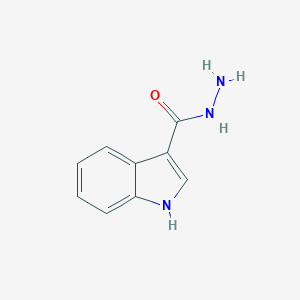
1H-indole-3-carbohydrazide
Overview
Description
1H-Indole-3-carbohydrazide (IHC) is a heterocyclic compound containing nitrogen, oxygen, and carbon atoms. It is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. IHC is also used as an intermediate in the production of some dyes and pigments. IHC is a versatile compound and has a wide range of applications in the field of drug discovery and development.
Scientific Research Applications
α-Amylase Inhibitory Potential : Derivatives of indole carbohydrazide have been synthesized and evaluated for their α-amylase inhibitory potential. Some analogs showed potent inhibition, suggesting potential applications in managing diseases like diabetes where α-amylase inhibitors are beneficial (Noreen et al., 2017).
Anti-cholinesterase Activity : Carbohydrazide indole-isoxazole hybrid derivatives have shown significant anti-cholinesterase activity, indicating potential applications in treating Alzheimer's disease and related neurodegenerative conditions (Mirfazli et al., 2018).
Antioxidant and Acetylcholinesterase Inhibition Properties : Certain indole-2-carbohydrazides and their derivatives have been synthesized and evaluated for their antioxidant properties and acetylcholinesterase inhibition, suggesting potential applications in neurodegenerative diseases and oxidative stress management (Bingul et al., 2019).
Cytotoxic Activity Against Cancer Cell Lines : Novel 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have been synthesized and shown potent antiproliferative activity against various human cancer cell lines, indicating potential applications in cancer therapy (Zhang et al., 2011).
Anti-inflammatory and Antioxidant Properties : Differently substituted indolyl carbohydrazides have demonstrated significant anti-inflammatory and antioxidant activities, suggesting their potential as therapeutic agents in conditions associated with inflammation and oxidative stress (Hadjipavlou-Litina et al., 2013).
Antineoplastic Activity : Indolyl-1,3,4-oxadiazole and indolyl-1,2,4-triazole derivatives have been synthesized and evaluated for their antineoplastic activity, indicating potential applications in cancer treatment (Farghaly et al., 2012).
Tubulin Polymerization Inhibition in Cancer : Certain indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides have been synthesized and shown to inhibit tubulin polymerization, a mechanism useful in cancer therapy (Kazan et al., 2019).
Antimycobacterial Activity : Novel hybrid hydrazides and hydrazide-hydrazones combining indole and pyridine nuclei have been synthesized and exhibited antimycobacterial activity, suggesting potential applications in treating tuberculosis (Velezheva et al., 2016).
Microbial Activity : Novel indole derivatives have been synthesized and shown promising in vitro antimicrobial activities, indicating potential applications in addressing bacterial infections (Suryawanshi et al., 2023).
Chemosensor for Metal Ions : A novel tetraacetyl indole-based chemosensor capable of detecting Cu2+ and Fe3+ ions has been synthesized, suggesting applications in environmental monitoring and analytical chemistry (Şenkuytu et al., 2019).
Mechanism of Action
Target of Action
1H-Indole-3-carbohydrazide, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The primary targets of this compound are believed to be tubulin proteins . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules play a crucial role in maintaining cell structure, cell division, and intracellular transport.
Mode of Action
The compound interacts with its targets, primarily tubulin, by binding at the colchicine site . This binding inhibits the polymerization of tubulin into microtubules, disrupting the microtubule network within the cell. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly pathway. By inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, a structure that is crucial for chromosome segregation during cell division . This disruption can lead to cell cycle arrest, specifically at the G2/M phase, and ultimately to cell death or apoptosis .
Result of Action
The primary result of this compound’s action is the induction of cell cycle arrest and apoptosis in cells, particularly in cancer cells . For example, certain derivatives of this compound have shown strong antiproliferative activities against various human cancer cell lines . This makes this compound and its derivatives potential candidates for anticancer agents.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain ions in the environment, such as Cu^2+, can interfere with the compound’s action . Additionally, the compound’s activity may also be affected by the pH and temperature of its environment.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1H-indole-3-carbohydrazide, like other indole derivatives, has been found to interact with multiple receptors, making it a valuable tool for developing new useful derivatives . It has been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to have potent growth inhibitory effects against certain types of cells .
Molecular Mechanism
The exact molecular mechanism of this compound is not well-defined. Indole derivatives are known to bind with high affinity to multiple receptors, which could potentially influence enzyme activity, gene expression, and other cellular processes .
properties
IUPAC Name |
1H-indole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-9(13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUYDKZSGDJDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165238 | |
| Record name | Indole-3-carboxylic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15317-58-5 | |
| Record name | 1H-Indole-3-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15317-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-3-carboxylic acid, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015317585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-carboxylic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-3-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

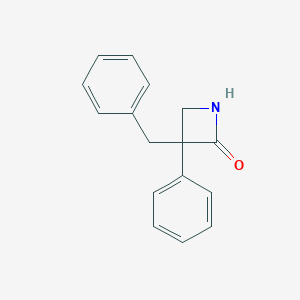

![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)
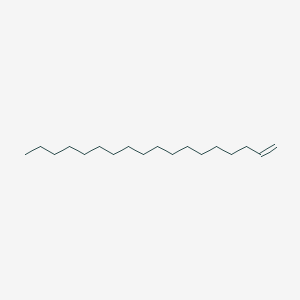
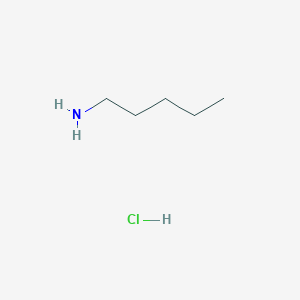



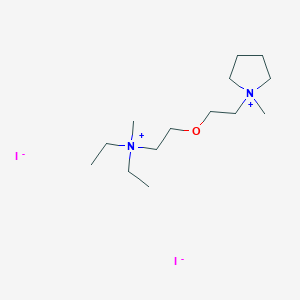
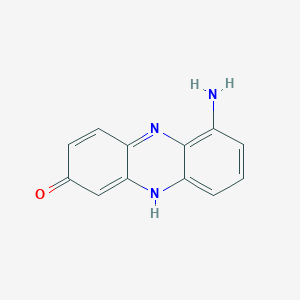
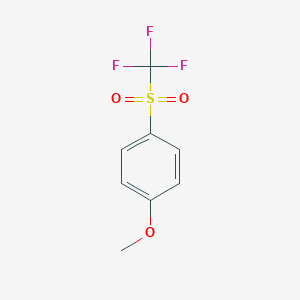

![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)
